molecular formula C25H19BrN4O3S B2640249 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034461-16-8

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No. B2640249
CAS RN: 2034461-16-8
M. Wt: 535.42
InChI Key: BVHYNFVIBHRZGH-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activities :

    • Compounds similar to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Kaneria et al. (2016) synthesized novel derivatives showing significant antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).
    • Similarly, other researchers have developed compounds with antimicrobial properties. For example, Gupta et al. (2008) synthesized quinazoline-4(3H)-one derivatives, which exhibited notable antibacterial activities (Gupta et al., 2008).
  • Analgesic and Anti-Inflammatory Activities :

    • Dewangan et al. (2017) synthesized Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles, evaluating their analgesic and anti-inflammatory activities. They found that some derivatives showed potent analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2017).
    • Another study by Kumar et al. (2009) reported the synthesis of quinazolin-4-one derivatives with anti-inflammatory activity, highlighting their potential in medicinal chemistry (Kumar et al., 2009).
  • Synthesis of Novel Derivatives :

    • Researchers have also focused on the synthesis of novel derivatives incorporating the quinazolin-4(3H)-one structure. For example, Alagarsamy et al. (2013) synthesized a series of novel quinazolin-4(3H)-ones with potential H1-antihistaminic activity (Alagarsamy et al., 2013).
    • Similarly, the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones as potential anticonvulsant agents was explored by Archana et al. (2002), indicating the compound's versatility in synthesizing various bioactive derivatives (Archana et al., 2002).

properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHYNFVIBHRZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

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